2-Naphthalen-1,3,4,5,6,7,8-d7-amine

Catalog No.
S864666
CAS No.
93951-94-1
M.F
C10H9N
M. Wt
150.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthalen-1,3,4,5,6,7,8-d7-amine

CAS Number

93951-94-1

Product Name

2-Naphthalen-1,3,4,5,6,7,8-d7-amine

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-amine

Molecular Formula

C10H9N

Molecular Weight

150.23 g/mol

InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D

InChI Key

JBIJLHTVPXGSAM-GSNKEKJESA-N

SMILES

Array

Synonyms

2-Aminonaphthalene-d7; β-Naphthylamine-d7; 2-Naphthalenamine-d7;

2-Naphthalen-1,3,4,5,6,7,8-d7-amine (CAS 93951-94-1), commonly referred to as 2-naphthylamine-d7, is a highly stable, isotopically labeled analog of the known human carcinogen 2-naphthylamine . Featuring deuterium substitution at all seven naphthalene ring positions, it possesses a molecular weight of 150.23 g/mol and delivers a characteristic +7 Da mass shift compared to its unlabeled counterpart [1]. In industrial and analytical procurement, this compound is strictly utilized as a premium internal standard for isotope dilution mass spectrometry (IDMS). It is engineered to maintain an identical chromatographic retention profile to unlabeled 2-naphthylamine while providing sufficient mass resolution to completely avoid natural isotopic overlap, making it an indispensable reagent for legally defensible trace-level quantification in environmental monitoring, occupational exposure assessments, and consumer goods compliance testing .

When quantifying the carcinogenic 2-naphthylamine via LC-MS/MS or GC-MS, substituting 2-naphthylamine-d7 with generic internal standards—such as aniline-d5, anthracene-d10, or structural isomers like 1-naphthylamine—introduces critical analytical vulnerabilities[1]. Generic standards do not perfectly co-elute with the target analyte, meaning they are subjected to different matrix suppression or enhancement effects within the ionization source. This temporal disconnect prevents accurate correction for sample loss during complex extractions, such as supported liquid extraction from textiles or acidic food simulants, leading to unacceptable variance in recovery rates[2]. Furthermore, attempting to use fully deuterated analogs (e.g., d9) fails because the amine protons undergo rapid hydrogen-deuterium (H/D) back-exchange in protic solvents, causing unpredictable mass shifts that destroy quantitative reliability. The specifically ring-deuterated d7 form is therefore strictly required to ensure stable, matrix-matched calibration [1].

Absolute Co-Elution and Matrix Suppression Correction

In trace-level quantification of primary aromatic amines, matrix effects can severely skew MS ionization efficiency. While generic internal standards like anthracene-d10 or aniline-d5 elute at different retention times, 2-naphthylamine-d7 perfectly co-elutes with the target analyte [1]. This exact temporal alignment ensures that both the standard and the analyte experience identical matrix suppression or enhancement. Consequently, using the d7 isotopologue corrects extraction recoveries to a highly reproducible 95–105% range, whereas non-co-eluting generic standards can result in uncorrected recovery variations of 70–120% depending on the complexity of the sample matrix[2].

Evidence DimensionExtraction recovery and matrix correction accuracy
Target Compound Data95–105% corrected recovery (exact co-elution)
Comparator Or BaselineAnthracene-d10 or Aniline-d5 (70–120% uncorrected variation due to retention time mismatch)
Quantified Difference~30% improvement in quantitative accuracy and variance reduction
ConditionsLC-MS/MS or GC-MS analysis of complex matrices (e.g., textile extracts, food simulants)

Perfect co-elution guarantees that matrix effects are nullified, which is mandatory for legally defensible regulatory compliance testing of carcinogenic amines.

Elimination of Natural Isotopic Cross-Talk

For reliable isotope dilution, the internal standard must have a mass sufficiently distinct from the natural isotopic envelope of the analyte. Unlabeled 2-naphthylamine (m/z 143) exhibits natural M+1 and M+2 contributions due to 13C and 15N isotopes [1]. 2-Naphthalen-1,3,4,5,6,7,8-d7-amine provides a robust +7 Da mass shift (m/z 150), placing its primary signal well beyond the natural isotopic interference zone of the unlabeled target [2]. In contrast, lower-deuterated analogs (e.g., d3 or d4) risk signal overlap at high analyte concentrations, which skews the standard-to-analyte ratio and artificially depresses calculated concentrations.

Evidence DimensionMass-to-charge (m/z) separation and isotopic overlap
Target Compound Data+7 Da mass shift (m/z 150, zero overlap)
Comparator Or BaselineLow-deuterated analogs (e.g., d3) or natural M+2 isotopes
Quantified Difference>99.9% reduction in isotopic cross-talk compared to +2 or +3 Da shifts
ConditionsHigh-concentration analyte calibration curves in MS/MS

A +7 Da shift guarantees a clean, interference-free integration channel, preventing false negatives or skewed calibration curves during high-throughput screening.

Resistance to Protic Back-Exchange During Sample Preparation

The strategic deuteration of only the seven naphthalene ring carbons in 2-naphthalen-1,3,4,5,6,7,8-d7-amine ensures absolute isotopic stability during sample preparation. If a fully deuterated analog (d9) were used, the two deuterium atoms on the amine group (-ND2) would rapidly undergo H/D back-exchange when exposed to protic solvents like water, methanol, or aqueous acetic acid commonly used as food simulants [1]. This back-exchange causes the mass to shift unpredictably from M+9 to M+8 or M+7, destroying the internal standard signal intensity. The d7 compound, featuring only stable C-D bonds, maintains >98% isotopic purity throughout aggressive extraction protocols[2].

Evidence DimensionIsotopic stability (signal retention at target m/z)
Target Compound Data>98% signal retention at m/z 150 in protic solvents
Comparator Or BaselineAmine-deuterated analogs (rapid signal loss due to back-exchange to M-1/M-2)
Quantified DifferencePrevention of up to 100% standard signal degradation in aqueous media
ConditionsAqueous extraction (e.g., 3% acetic acid food simulant) or methanol/water LC mobile phases

Stable C-D bonds ensure the internal standard concentration remains constant throughout the analytical workflow, preventing catastrophic calibration failures.

Regulatory Screening of Primary Aromatic Amines (PAAs) in Food Contact Materials

Procured as the definitive internal standard for quantifying 2-naphthylamine migration from plastics and cooking utensils into food simulants (e.g., 3% acetic acid) via LC-MS/MS, ensuring compliance with EU migration limits (e.g., <0.01 mg/kg)[1].

Quality Control of Banned Azo Dyes in Textiles and Leather

Utilized in GC-MS and LC-MS workflows to detect azo dye cleavage products. The d7 standard perfectly corrects for variable extraction efficiencies during supported liquid extraction (SLE) or liquid-liquid extraction from complex fabric matrices [2].

Occupational Exposure and Biological Monitoring

Employed in the analysis of urine or blood serum to quantify 2-naphthylamine as a biomarker of exposure to industrial antioxidants (e.g., N-phenyl-2-naphthylamine) or tobacco smoke, where exact matrix matching is required to overcome severe biological matrix suppression [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.117436513 Da

Monoisotopic Mass

150.117436513 Da

Heavy Atom Count

11

Wikipedia

(~2~H_7_)Naphthalen-2-amine

Dates

Last modified: 08-15-2023

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